molecular formula C16H25NO2S B2638485 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1421445-96-6

2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2638485
CAS No.: 1421445-96-6
M. Wt: 295.44
InChI Key: XCOPKYZQFWMQRR-UHFFFAOYSA-N
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Description

2-(Benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, also known as BZT-DA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BZT-DA belongs to the class of phenyltropanes, which are analogs of cocaine, and it has been shown to have a high affinity for the dopamine transporter (DAT).

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques

    Efficient methods have been employed for the preparation of related compounds utilizing optically pure precursors, demonstrating interesting dynamic NMR properties for specific protons adjacent to key functional groups (H. A. Samimi et al., 2010). This suggests a potential area of research in developing synthetic methodologies for complex molecules.

  • Structural Analysis

    The crystal structures of certain acetamido compounds have been determined, revealing details about their molecular conformation and hydrogen bonding patterns (A. Camerman et al., 2005). Such studies are crucial for understanding the physical and chemical properties of these molecules.

Pharmacological Applications

  • Anticonvulsant Activities

    Some N-benzyl 2-acetamidoacetamides have shown significant protection against seizures in animal models (D. Choi et al., 1996). Research into the specific functional groups necessary for anticonvulsant activity can inform the development of new therapeutic agents.

  • Analgesic Properties

    Capsaicinoid compounds, including some structurally related to 2-(benzylthio)-N-(3-hydroxy-4,4-dimethylpentyl)acetamide, have been studied for their potent analgesic properties (N. Park et al., 1995). These findings indicate a potential application in pain management.

Chemical Reactivity and Interactions

  • Silylation Reactions: Studies have been conducted on the silylation of N-(2-hydroxyphenyl)acetamide, leading to the formation of silaheterocyclic compounds (N. Lazareva et al., 2017). This research area could be relevant for modifying the chemical properties of related compounds for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)14(18)9-10-17-15(19)12-20-11-13-7-5-4-6-8-13/h4-8,14,18H,9-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOPKYZQFWMQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CSCC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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